![molecular formula C25H22N4O3S2 B2988504 N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 868974-57-6](/img/structure/B2988504.png)
N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an ethoxy group, an amino group, a thiadiazole ring, and a carboxamide group. These groups could potentially contribute to the reactivity and properties of the compound .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the biphenyl core. The presence of the ethoxy, amino, and carboxamide groups could potentially influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
Amines, such as the one present in this compound, are generally good nucleophiles and can participate in a variety of reactions . The thiadiazole ring could potentially undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .科学的研究の応用
Anticancer Activity
Thiophene derivatives, which are part of the compound’s structure, have been extensively studied for their anticancer properties. They have shown efficacy in inhibiting the growth of various cancer cell lines, including breast, leukemia, lung, colon, and melanoma . The compound’s potential as an anticancer agent can be attributed to its ability to interfere with cell proliferation pathways.
Anti-inflammatory Properties
Compounds with a thiophene ring have been identified as potent anti-inflammatory agents. This is particularly relevant for the treatment of chronic inflammatory diseases and could be beneficial in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Effects
The structural analogs of thiophene have demonstrated significant antimicrobial activity. This includes the potential to combat a range of bacterial and fungal pathogens, which could lead to the development of new antibiotics .
Organic Semiconductor Applications
Thiophene-based molecules are pivotal in the advancement of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. This application is crucial for protecting materials and infrastructure in harsh chemical environments .
Anesthetic Uses
Thiophene derivatives have been utilized in medical applications such as articaine, a dental anesthetic. The compound’s structure suggests potential use as a voltage-gated sodium channel blocker, which could be explored for local anesthetic purposes .
Antihypertensive and Anti-atherosclerotic Effects
The compound’s analogs have shown promise in treating cardiovascular diseases. They exhibit antihypertensive and anti-atherosclerotic properties, which are essential for the prevention and treatment of heart-related conditions .
Material Science
The inherent properties of thiophene derivatives make them suitable for various applications in material science. This includes their use in creating advanced materials with desirable electrical and mechanical properties .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S2/c1-2-32-21-11-7-6-10-20(21)26-22(30)16-33-25-29-28-24(34-25)27-23(31)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,26,30)(H,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYBUZZCJJLCNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

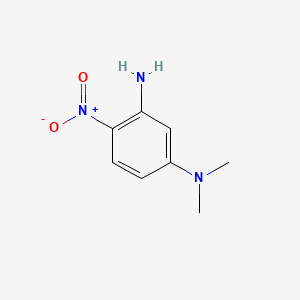

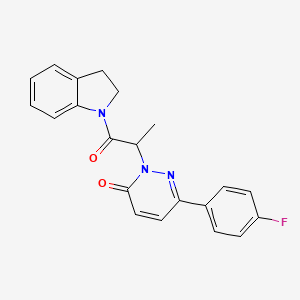


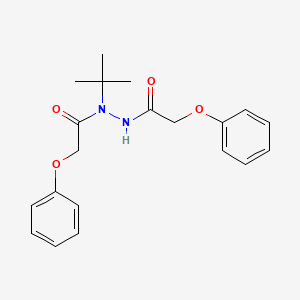
![1-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2988434.png)
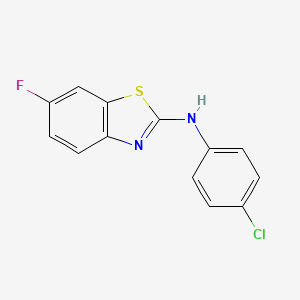
![1-({1-[2-(4-Methoxyphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2988437.png)
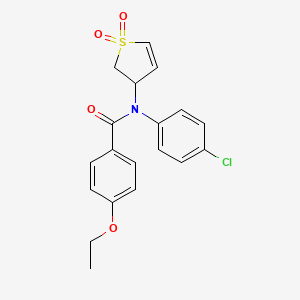
![N-Methyl-N-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2988439.png)
![7-Chloro-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2988440.png)
![4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid](/img/structure/B2988443.png)
